Albenatide - 1031700-39-6

Albenatide

Catalog Number: EVT-259054
CAS Number: 1031700-39-6
Molecular Formula: C26H47N7O9S
Molecular Weight: 633.762
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Albenatide is a modified analogue of exendin 4 conjugated to recombinant human albumin.
Source and Classification

Albenatide is classified as a glucagon-like peptide-1 receptor agonist. It is derived from the exendin-4 peptide, which was originally isolated from the saliva of the Gila monster (Heloderma suspectum). The modification to create Albenatide involves conjugation with human serum albumin, which increases its half-life and stability in circulation compared to native peptides .

Synthesis Analysis

Methods and Technical Details

The synthesis of Albenatide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following key steps:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling: The activated amino acid is coupled to the growing chain, typically in a controlled environment to minimize side reactions.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support using trifluoroacetic acid (TFA) or other cleavage agents.
  4. Purification: The crude product undergoes purification via high-performance liquid chromatography (HPLC) to isolate Albenatide from impurities and by-products .
Molecular Structure Analysis

Structure and Data

Albenatide has a complex molecular structure characterized by its sequence of amino acids and specific modifications that enhance its biological activity. The molecular formula for Albenatide is C26H47N7O9SC_{26}H_{47}N_{7}O_{9}S, with a molecular weight of approximately 585.8 g/mol.

  • InChI: InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1

The structure includes multiple functional groups that are critical for its interaction with the glucagon-like peptide-1 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Albenatide's chemical reactivity primarily involves interactions with biological targets rather than traditional organic reactions. Its mechanism of action includes binding to the glucagon-like peptide-1 receptor on pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. Additionally, it inhibits glucagon release and slows gastric emptying .

The stability of Albenatide in physiological conditions allows it to maintain its activity over extended periods, which is crucial for therapeutic effectiveness.

Mechanism of Action

Process and Data

The mechanism of action for Albenatide involves several key processes:

  1. Binding to Receptors: Albenatide binds selectively to the glucagon-like peptide-1 receptor on pancreatic beta cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased cyclic adenosine monophosphate levels.
  3. Insulin Secretion: The elevated cyclic adenosine monophosphate enhances insulin secretion from beta cells in response to glucose.
  4. Appetite Regulation: Albenatide also acts on central nervous system pathways to reduce appetite and food intake .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Albenatide exhibits several notable physical and chemical properties:

  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide.
  • Purity: Typically greater than 98%.
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.

These properties are crucial for handling and formulation in pharmaceutical applications.

Applications

Scientific Uses

Albenatide has significant potential in various scientific applications:

  1. Diabetes Management: As a glucagon-like peptide-1 receptor agonist, it aids in controlling blood sugar levels in patients with type 2 diabetes.
  2. Obesity Treatment: Its appetite-suppressing effects make it a candidate for obesity management therapies.
  3. Research Tool: Albenatide can be used in research settings to study metabolic disorders and the mechanisms underlying insulin secretion and appetite regulation.
Introduction to Albenatide

Biochemical Classification and Structural Characterization

Albenatide is structurally characterized as a modified Exendin-4 analogue covalently conjugated to recombinant human albumin (HRA) via a specialized low-molecular-weight chemical linker (cys-C₁₃H₁₉O₆N₃-lys). This conjugation occurs specifically at the cysteine residue (Cys34) of albumin, creating a stable, high-molecular-weight complex (CAS No.: 1031700-39-6) [1] [5] . The primary sequence is defined as S-(1-((S)-23,24-diamino-3,12,24-trioxo-7,10-dioxa-4,13,18-triazatetracosyl)-2,5-dioxopyrrolidin-3-yl)-L-cysteine, with the molecular formula C₂₆H₄₇N₇O₉S and a molecular weight of 633.76 g/mol [5] .

The PC-DAC™ (Protein Conjugation-Drug Affinity Complex) technology enables site-specific albumin binding, conferring two critical advantages:

  • DPP-4 Resistance: The linker chemistry and albumin shielding protect the Exendin-4 analogue from proteolytic cleavage, extending its functional half-life .
  • Reduced Renal Clearance: The increased molecular size (>60 kDa) prevents rapid glomerular filtration, facilitating once-weekly administration [3] .

Table 1: Structural and Biophysical Properties of Albenatide

PropertySpecification
CAS Number1031700-39-6
Molecular FormulaC₂₆H₄₇N₇O₉S
Molecular Weight633.76 g/mol
Conjugation TargetCys34 of human recombinant albumin
Chemical Linkercys-C₁₃H₁₉O₆N₃-lys
SolubilitySoluble in DMSO
Storage Conditions-20°C (long-term)

Compared to other GLP-1RAs, Albenatide’s albumin conjugation differentiates it from fatty-acid acylated analogs (e.g., liraglutide) or PEGylated forms. This technology mimics endogenous albumin binding, leveraging its long circulatory half-life (~19 days) while retaining the Exendin-4 pharmacophore’s receptor affinity .

Therapeutic Context in Metabolic Disorders

Albenatide functions as a potent GLP-1R agonist, activating pancreatic and extrapancreatic GLP-1 receptors to exert multifaceted metabolic effects. Its primary mechanisms include:

  • Glucose-Dependent Insulin Secretion: Binds pancreatic β-cell GLP-1 receptors, elevating intracellular cAMP and stimulating insulin release only during hyperglycemia, minimizing hypoglycemia risk [4] [7].
  • Glucagon Suppression: Reduces postprandial glucagon secretion, decreasing hepatic glucose output [1].
  • Gastric Emptying Delay: Slows nutrient absorption, dampening postprandial glucose excursions [1] [4].
  • Appetite Regulation: Acts on hypothalamic receptors to promote satiety and reduce caloric intake [4].

Preclinical studies demonstrate efficacy in murine models of metabolic dysfunction. In high-fat-diet-induced obese mice, Albenatide significantly:

  • Reduced body weight (−15.2% vs. controls)
  • Improved glucose tolerance (AUC reduction: 29%)
  • Lowered fasting glucose (↓28%) [1] .

Clinical evidence from Phase 2 trials (N=122) shows:

  • HbA1c reductions of −1.23% (1.5 mg dose)
  • Weight loss up to 4.7 kg (2.0 mg dose) [3].

Table 2: Comparative Efficacy of Albenatide in Metabolic Parameters

ParameterHigh-Fat Diet MiceT2DM Patients (Phase 2)
Body Weight Reduction−15.2%−4.7 kg (2.0 mg dose)
HbA1c ReductionN/A−1.23% (1.5 mg dose)
Glucose Tolerance↑29% (AUC decrease)Significant improvement
Fasting Glucose↓28%↓1.8 mmol/L

These effects position Albenatide as a dual-purpose agent for glycemic control and weight management in T2DM and obesity—conditions frequently coexisting as part of cardiovascular-kidney-metabolic (CKM) syndrome [7] [10]. Emerging research also suggests potential neuroprotective benefits via central GLP-1 receptors, though clinical validation remains ongoing [7].

Historical Development and Rationale for Synthesis

Albenatide emerged from efforts to overcome the pharmacokinetic limitations of first-generation GLP-1RAs. Native GLP-1 and Exendin-4 (exenatide) exhibit half-lives of <2 minutes and 2–4 hours, respectively, necessitating frequent injections [4] . ConjuChem Biotechnologies pioneered the PC-DAC™ platform to address this, leveraging albumin’s natural longevity in circulation.

The development rationale centered on:

  • Half-Life Extension: Albumin conjugation increases hydrodynamic radius, reducing renal clearance and FcRn-mediated recycling .
  • DPP-4 Resistance: Structural modifications prevent N-terminal degradation, maintaining receptor affinity [1] .
  • Patient Compliance: Weekly dosing vs. daily injections for exenatide or liraglutide [4].

Patent filings (e.g., WO2009089687) detail the synthesis process:

  • Step 1: Solid-phase peptide synthesis of the Exendin-4 analog
  • Step 2: Site-specific conjugation to recombinant albumin via the C₁₃H₁₉O₆N₃ linker
  • Step 3: Purification through tangential flow filtration .

Clinical development progressed to Phase 2 by 2017, with trials in China focusing on T2DM (NCT02846077) and obesity [3]. As of 2025, Albenatide holds an NDA/BLA status for T2DM in China and IND approval for obesity, reflecting its targeted application in metabolic disorders with high unmet needs [3] [4].

Table 3: Key Milestones in Albenatide Development

YearDevelopment StageIndication Focus
Pre-2010Discovery & PreclinicalT2DM, Obesity
2017Phase 2 Clinical TrialsT2DM (HbA1c, weight)
2024NDA/BLA Submission (China)T2DM
2025IND Approval (China)Obesity

Properties

CAS Number

1031700-39-6

Product Name

Albenatide

IUPAC Name

S-(1-((S)-23,24-diamino-3,12,24-trioxo-7,10-dioxa-4,13,18-triazatetracosyl)-2,5-dioxopyrrolidin-3-yl)-L-cysteine

Molecular Formula

C26H47N7O9S

Molecular Weight

633.762

InChI

InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1

InChI Key

MSFZPBXAGPYVFD-NFBCFJMWSA-N

SMILES

C1C(C(=O)N(C1=O)CCC(=O)NCCOCCOCC(=O)NCCCCNCCCC[C@@H](C(=O)N)N)SC[C@@H](C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Albenatide; CJC 1134; CJC-1134; CJC1134

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.